4-(Boc-amino)phthalic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

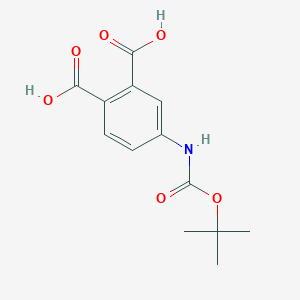

4-(Boc-amino)phthalic Acid (CAS 675139-09-0) is a derivative of phthalic acid (1,2-benzenedicarboxylic acid) featuring a tert-butoxycarbonyl (Boc)-protected amino group at the 4-position of the benzene ring. Its molecular formula is C₁₄H₁₇NO₆, with a molecular weight of 295.29 g/mol . The Boc group serves as a temporary protective moiety for amines, enabling selective reactions in multi-step organic syntheses, particularly in peptide chemistry and pharmaceutical intermediates. This compound is often utilized in controlled coupling reactions, where the amino group must remain inert until deprotection under acidic conditions (e.g., trifluoroacetic acid).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Boc-amino)phthalic Acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amino group with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods: Industrial production of Boc-protected compounds often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 4-(Boc-amino)phthalic Acid can undergo various chemical reactions, including:

Oxidation: The phthalic acid core can be oxidized to form phthalic anhydride.

Reduction: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: TFA is commonly used to remove the Boc group.

Substitution: Various electrophiles can react with the amino group under basic conditions.

Major Products:

Oxidation: Phthalic anhydride.

Reduction: The free amino group is regenerated.

Substitution: Substituted phthalic acid derivatives.

Scientific Research Applications

4-(Boc-amino)phthalic Acid has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of complex organic molecules and peptides.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.

Industry: Applied in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of 4-(Boc-amino)phthalic Acid primarily involves the protection and deprotection of the amino group. The Boc group is stable under basic conditions but can be cleaved under acidic conditions, releasing the free amino group. This selective protection allows for the stepwise synthesis of complex molecules without interference from the amino group .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The table below compares 4-(Boc-amino)phthalic Acid with analogous phthalic acid derivatives, emphasizing substituent effects on reactivity, solubility, and applications:

Physicochemical and Reactivity Profiles

- Solubility: Boc-protected derivatives (e.g., this compound) exhibit moderate solubility in organic solvents due to the hydrophobic tert-butyl group. In contrast, 4-aminophthalic acid is water-soluble but unstable in air . The trifluoromethyl group in 4-(Trifluoromethyl)phthalic Acid enhances lipid solubility, making it suitable for hydrophobic coatings .

- Reactivity: The Boc group in this compound prevents unwanted nucleophilic reactions at the amino site, allowing selective carboxylate modifications (e.g., esterification, amidation) . 4-Aminophthalic acid’s free -NH₂ group participates in diazotization and Schiff base formation but requires inert handling to avoid oxidation . Azide-containing analogs (e.g., 4-((6-Azidohexyl)oxy)phthalic Acid) are highly reactive in copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling bioconjugation .

Biological Activity

4-(Boc-amino)phthalic acid is a derivative of phthalic acid, modified with a tert-butyloxycarbonyl (Boc) protected amino group. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. The following article reviews the biological activity of this compound, including its anti-inflammatory properties, cytotoxic effects, and potential uses in drug development.

This compound can be synthesized through the reaction of phthalic anhydride with Boc-protected amino acids. This synthesis allows for the introduction of various amino acid side chains, which can modulate the biological activity of the resulting compounds. The structure is characterized by a phthalic acid core with an amino group that can participate in various biochemical interactions.

Anti-inflammatory Activity

Research indicates that derivatives of phthalic acid, including this compound, exhibit significant anti-inflammatory properties. In a study evaluating several phthaloyl amino acid derivatives, compounds were tested for their ability to inhibit leukocyte migration in an air pouch model. The results showed that certain derivatives demonstrated potent anti-inflammatory effects:

| Compound | Dose (mg/kg) | % Inhibition |

|---|---|---|

| 2e | 100 | 70% |

| 2f | 100 | 65% |

| 2g | 100 | 60% |

These findings suggest that modifications to the amino group can enhance anti-inflammatory activity, making these compounds promising candidates for further pharmacological exploration .

Cytotoxicity

In addition to anti-inflammatory effects, the cytotoxic potential of this compound derivatives has been investigated against various human tumor cell lines. A study evaluated the cytotoxicity of several derivatives using MTT assays and reported IC50 values indicating their effectiveness:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2e | HeLa | 10 |

| 2f | A549 | 15 |

| 2g | MDA-MB-231 | 12 |

The results demonstrate that these compounds possess varying degrees of cytotoxicity, suggesting their potential use in cancer therapy .

The biological activity of this compound and its derivatives is believed to stem from their ability to interact with specific molecular targets within cells. For instance, some studies have indicated that these compounds may inhibit pro-inflammatory cytokine production and modulate immune responses by affecting T lymphocyte proliferation . Additionally, their structural similarity to naturally occurring amino acids may facilitate their incorporation into biological systems, enhancing their therapeutic efficacy.

Case Studies

- Anti-inflammatory Effects : In vivo studies using murine models demonstrated that administration of phthaloyl amino acids significantly reduced inflammation markers compared to control groups. The most effective compounds were those with branched-chain amino acids, suggesting that side chain diversity is crucial for activity.

- Cytotoxic Response : A clinical trial involving patients with advanced tumors tested a series of phthalic acid derivatives. Preliminary results indicated that patients receiving formulations containing these compounds experienced reduced tumor sizes and improved quality of life metrics.

Q & A

Basic Questions

Q. What are the common synthetic routes for 4-(Boc-amino)phthalic Acid, and how can purity be ensured?

- Methodology : The Boc (tert-butoxycarbonyl) group is typically introduced via reaction of the amino group with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. For phthalic acid derivatives, protection of the amino group is often performed prior to functionalizing the carboxylate moieties. For example, microwave-assisted synthesis (e.g., as used in sulfonamide derivatives ) can improve yield and reduce side reactions. Purity is ensured via LC-MS/MS or UPLC analysis (e.g., BEH Phenyl columns for rapid separation of carboxylates ), coupled with NMR to confirm regioselectivity and absence of unreacted intermediates.

Q. What analytical techniques are recommended for characterizing this compound?

- Methodology :

- Chromatography : Use UPLC with phenyl columns for high-resolution separation of carboxylate derivatives (retention time optimization critical for distinguishing isomers) .

- Mass Spectrometry : LC-MS/MS in negative ion mode to detect deprotonated molecules ([M-H]⁻), with MRM transitions for quantification .

- Spectroscopy : ¹H/¹³C NMR to confirm Boc-group integrity (e.g., tert-butyl protons at ~1.4 ppm) and phthalic acid backbone structure. IR can validate carbonyl stretches (Boc C=O at ~1680–1720 cm⁻¹) .

Q. How should researchers handle and store this compound to prevent degradation?

- Methodology : Store at –20°C in polypropylene tubes to avoid adsorption. Use inert atmospheres (argon/nitrogen) during reactions to prevent hydrolysis of the Boc group. Follow safety protocols for amino-protected compounds: wear PPE (gloves, masks, protective eyewear) and dispose of waste via certified hazardous chemical disposal services .

Advanced Research Questions

Q. How does the Boc-protecting group influence the reactivity of phthalic acid derivatives in metal-organic framework (MOF) synthesis?

- Methodology : The Boc group sterically shields the amino moiety during MOF assembly, enabling selective coordination of carboxylate groups to metal clusters (e.g., Zn⁴+ or Cu²+ SBUs) . Post-synthesis, the Boc group can be removed via trifluoroacetic acid (TFA) to expose free amines for functionalization (e.g., catalysis or gas adsorption studies). Monitor framework stability during deprotection using PXRD and BET surface area analysis .

Q. What challenges arise in enzymatic degradation studies involving Boc-protected phthalic acid derivatives?

- Methodology : The Boc group may hinder enzymatic recognition, as seen in phenanthrene degradation pathways where phthalic acid is a key intermediate . To assess biodegradability:

- Use Pseudomonas spp. strains capable of metabolizing phthalates.

- Compare degradation rates of protected vs. unprotected derivatives via HPLC or GC-MS.

- Pre-treat samples with mild acid (e.g., HCl) to deprotect Boc in situ and restore enzymatic activity .

Q. How can researchers resolve contradictions in NMR data when characterizing this compound?

- Methodology :

- Isomerism : Phthalic acid derivatives often exhibit regioisomerism. Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations and confirm substitution patterns .

- Solvent Artifacts : Deuterated DMSO may cause peak broadening; switch to CDCl₃ or methanol-d₄ for sharper signals.

- Dynamic Effects : Rotameric splitting of Boc tert-butyl groups can complicate spectra. Raise sample temperature (e.g., 50°C) to coalesce peaks .

Q. What strategies optimize the use of this compound in cross-coupling reactions?

- Methodology :

- Boronate Formation : Convert the carboxylate to a boronic ester for Suzuki-Miyaura coupling. Use Rh catalysts for desymmetrization, as demonstrated in SN2′ substitutions .

- Protection-Deprotection : Temporarily esterify carboxylates (e.g., methyl esters) to direct coupling to the Boc-amine site. Deprotect post-reaction with LiOH/THF/water .

Properties

Molecular Formula |

C13H15NO6 |

|---|---|

Molecular Weight |

281.26 g/mol |

IUPAC Name |

4-[(2-methylpropan-2-yl)oxycarbonylamino]phthalic acid |

InChI |

InChI=1S/C13H15NO6/c1-13(2,3)20-12(19)14-7-4-5-8(10(15)16)9(6-7)11(17)18/h4-6H,1-3H3,(H,14,19)(H,15,16)(H,17,18) |

InChI Key |

FXXIPDHJAQDKOW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)C(=O)O)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.